N-[4-[(2Z)-2-(1-carbamothioyl-3-methyl-5-oxopyrazol-4-ylidene)hydrazinyl]phenyl]-N-methylacetamide
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Overview
Description
N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)-N-METHYLACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a hydrazine moiety, and a carbamothioyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)-N-METHYLACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of hydrazine derivatives with pyrazole intermediates under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)-N-METHYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)-N-METHYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)-N-METHYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiadiazole derivatives: Known for their diverse biological activities, including anticancer properties.
Imidazole derivatives: Widely used in pharmaceuticals and agrochemicals.
Thiazole derivatives: Employed in the synthesis of various bioactive compounds.
Uniqueness
N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)-N-METHYLACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N6O2S |
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Molecular Weight |
332.38 g/mol |
IUPAC Name |
N-[4-[(2-carbamothioyl-5-methyl-3-oxo-1H-pyrazol-4-yl)diazenyl]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C14H16N6O2S/c1-8-12(13(22)20(18-8)14(15)23)17-16-10-4-6-11(7-5-10)19(3)9(2)21/h4-7,18H,1-3H3,(H2,15,23) |
InChI Key |
DQHIXMIUPXATSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C(=S)N)N=NC2=CC=C(C=C2)N(C)C(=O)C |
Origin of Product |
United States |
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